![molecular formula C9H12N2O5S2 B14322458 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide CAS No. 108966-59-2](/img/structure/B14322458.png)
4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of a hydroxypropylthio group, a nitro group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide typically involves the introduction of the hydroxypropylthio group to a nitrobenzenesulfonamide precursor. One common method involves the reaction of 3-nitrobenzenesulfonamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypropylthio group replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropylthio group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitro and sulfonamide groups can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide: Characterized by the presence of a hydroxypropylthio group.
4-(3-hydroxypropylthio)-2-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
4-(3-hydroxypropylthio)-3-aminobenzenesulfonamide: The nitro group is replaced by an amino group.
Uniqueness
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the hydroxypropylthio, nitro, and sulfonamide groups provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propriétés
Numéro CAS |
108966-59-2 |
|---|---|
Formule moléculaire |
C9H12N2O5S2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-(3-hydroxypropylsulfanyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-18(15,16)7-2-3-9(17-5-1-4-12)8(6-7)11(13)14/h2-3,6,12H,1,4-5H2,(H2,10,15,16) |
Clé InChI |
SFAAYTTWBINRON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])SCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

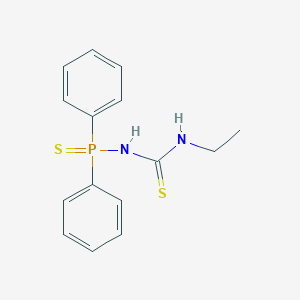

![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
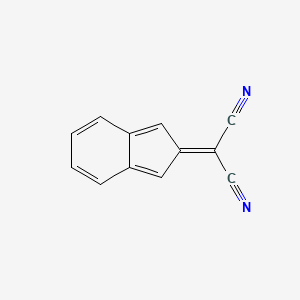

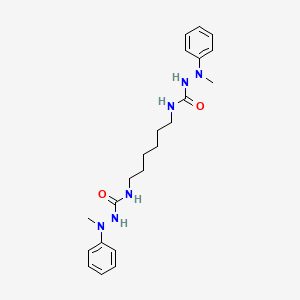
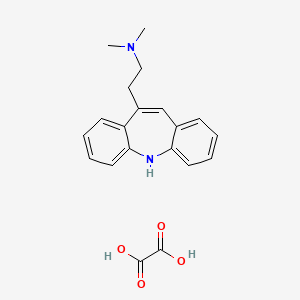
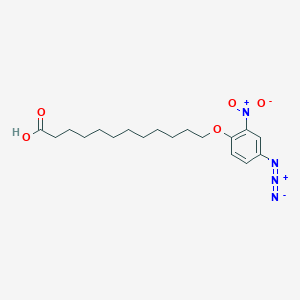
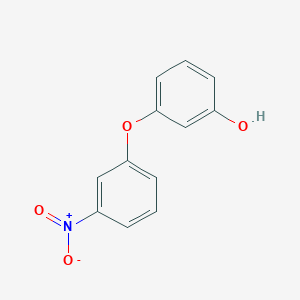
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)

